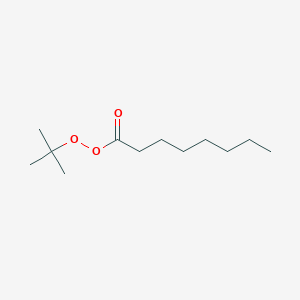

tert-Butyl octaneperoxoate

Description

Properties

CAS No. |

13467-82-8 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl octaneperoxoate |

InChI |

InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

BWSZXUOMATYHHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OOC(C)(C)C |

Canonical SMILES |

CCCCCCCC(=O)OOC(C)(C)C |

Other CAS No. |

13467-82-8 |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of tert-Butyl octaneperoxoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate, is an organic peroxide belonging to the perester class of compounds. It is widely utilized as a radical initiator in polymerization processes, particularly for monomers such as ethylene, styrene, and acrylates. Its controlled thermal decomposition to generate free radicals makes it a critical component in the synthesis of various polymers and in the curing of unsaturated polyester resins. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and decomposition pathway.

Chemical Structure and Identification

This compound is characterized by a tert-butyl group linked to an octaneperoxoate group through a peroxide linkage (-O-O-).

-

IUPAC Name: this compound[1]

-

Synonyms: tert-Butyl peroctoate, tert-Butyl peroxy-2-ethylhexanoate, Trigonox 21S[2][3]

-

CAS Number: 3006-82-4[2]

-

Molecular Formula: C₁₂H₂₄O₃[4]

-

SMILES: CCCCCCCC(=O)OOC(C)(C)C[1]

-

InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, primarily sourced from technical data for its synonym, tert-butyl peroxy-2-ethylhexanoate.

| Property | Value | Reference |

| Appearance | Clear Liquid | [5] |

| Density at 20°C | 0.900 g/cm³ | [5] |

| Viscosity at 20°C | 4.3 mPa.s | [5] |

| Active Oxygen Content | 7.40% (theoretical), ≥ 7.17% (specification) | [2][5] |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [5] |

| Half-life in Chlorobenzene | 10 hours at 72°C | [5] |

| 1 hour at 91°C | [5] | |

| 0.1 hours at 113°C | [5] | |

| Recommended Storage Temperature | Max: 10°C, Min: -30°C | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the acylation of tert-butyl hydroperoxide with octanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol adapted from the general synthesis of peresters.

Materials:

-

Octanoyl chloride

-

tert-Butyl hydroperoxide (70% aqueous solution)

-

Sodium hydroxide (20% aqueous solution)

-

Toluene (or other suitable organic solvent)

-

Magnesium sulfate (anhydrous)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

A solution of tert-butyl hydroperoxide in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 5-10°C in an ice bath.

-

A 20% aqueous solution of sodium hydroxide is added dropwise to the tert-butyl hydroperoxide solution while maintaining the temperature below 15°C.

-

Octanoyl chloride is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C. The addition is regulated to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.

-

The organic layer is washed sequentially with a dilute solution of sodium bicarbonate to remove any unreacted acid chloride, followed by washing with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent (toluene) is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation if necessary, although for many applications as a polymerization initiator, the crude product is used directly after solvent removal.

Decomposition Pathway

The primary utility of this compound lies in its thermal decomposition to generate free radicals. This process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.

The major decomposition products identified are carbon dioxide, tert-butanol, heptane, and 3-tert-butoxyheptane.[2][6] The formation of these products can be rationalized through the following reaction pathway:

-

Initiation: The peroxide bond undergoes homolytic cleavage to form a tert-butoxyl radical and an octanoyloxyl radical.

-

Propagation/Rearrangement:

-

The octanoyloxyl radical is unstable and rapidly undergoes decarboxylation to form a heptyl radical and carbon dioxide.

-

The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor to form tert-butanol.

-

Alternatively, the tert-butoxyl radical can undergo β-scission to form acetone and a methyl radical.

-

-

Termination/Combination: The various radical species can combine to form stable products. For example, a heptyl radical can combine with a tert-butoxyl radical to form 3-tert-butoxyheptane, or it can abstract a hydrogen atom to form heptane.

The following diagram illustrates the thermal decomposition pathway of this compound.

Safety and Handling

Organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[6] this compound should be stored in a cool, well-ventilated area away from sources of heat, sparks, or ignition.[3] It is crucial to avoid contact with reducing agents, acids, alkalis, and heavy metal compounds, as these can catalyze its decomposition.[3] Always refer to the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and emergency procedures.[2][6]

References

An In-depth Technical Guide to tert-Butyl Peroxyoctoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl peroxyoctoates, focusing on the widely used initiator, tert-butyl peroxy-2-ethylhexanoate. This document details its chemical and physical properties, synthesis, mechanisms of action, and applications, with a strong emphasis on safety and handling protocols.

Chemical Identification and Properties

tert-Butyl peroxyoctoates are organic peroxides characterized by a tert-butyl group attached to a peroxyoctanoate group. The most common isomer is tert-butyl peroxy-2-ethylhexanoate, which is widely used as a radical initiator in polymerization. While the general term "tert-butyl octaneperoxoate" might be used, it's crucial to distinguish between specific isomers, as their properties can vary.

Synonyms and CAS Numbers:

There can be confusion regarding the naming and CAS numbers for these compounds. The two most relevant are:

-

tert-Butyl peroxy-2-ethylhexanoate: This is the more specific and commonly referenced name. Its CAS number is 3006-82-4 .[1][2]

-

This compound: This is a more general name, and its CAS number is often cited as 13467-82-8 .[1]

For the purpose of this guide, we will focus on tert-butyl peroxy-2-ethylhexanoate (CAS 3006-82-4) , as it is the most well-characterized and industrially significant compound in this class.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl peroxy-2-ethylhexanoate.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₃ |

| Molecular Weight | 216.32 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.89 g/cm³[1] |

| Flash Point | 85°C[3] |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C[3] |

| Theoretical Active Oxygen Content | 7.40% |

Thermal Stability

Organic peroxides are thermally unstable and prone to decomposition. The rate of decomposition is highly temperature-dependent and is often characterized by its half-life.

| Half-life | Temperature |

| 10 hours | 72°C[1] |

| 1 hour | 91°C[1] |

| 0.1 hour (6 minutes) | 113°C[1] |

Synthesis and Mechanism of Action

Synthesis of tert-Butyl Peroxy-2-ethylhexanoate

The synthesis of tert-butyl peroxy-2-ethylhexanoate typically involves the reaction of tert-butyl hydroperoxide with 2-ethylhexanoyl chloride in the presence of a base.[2] The base deprotonates the hydroperoxide, forming a nucleophile that attacks the acyl chloride.

Experimental Protocol: General Procedure for Synthesis [2]

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of a suitable base (e.g., sodium hydroxide) in water is prepared and cooled.

-

tert-Butyl hydroperoxide is added dropwise to the base solution while maintaining a low temperature to form the sodium tert-butyl peroxide salt.

-

2-Ethylhexanoyl chloride is then added slowly to the reaction mixture. The temperature should be carefully controlled as the reaction is exothermic.

-

After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.

-

The organic layer containing the tert-butyl peroxy-2-ethylhexanoate is then separated from the aqueous layer.

-

The organic layer is washed with water and brine to remove any unreacted starting materials and salts.

-

The final product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, should be optimized for each specific setup.

Thermal Decomposition Mechanism

The utility of tert-butyl peroxy-2-ethylhexanoate as a polymerization initiator stems from its thermal decomposition, which generates free radicals. The weak oxygen-oxygen bond in the peroxide group cleaves upon heating.

References

Synthesis of tert-Butyl Octaneperoxoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for tert-butyl octaneperoxoate. The information is compiled for professionals in research and development who require a thorough understanding of the synthesis methodologies, including reaction conditions and expected outcomes.

Introduction

This compound, also known as tert-butyl peroctoate, is an organic peroxide widely used as a radical initiator in polymerization processes and as a curing agent for unsaturated polyester resins. Its synthesis is a critical process that demands careful control of reaction conditions to ensure both high yield and safety. This guide outlines the most common and effective synthesis pathways, providing detailed experimental protocols and quantitative data to facilitate replication and optimization.

Core Synthesis Routes

The synthesis of this compound primarily proceeds through two well-established routes: the acylation of tert-butyl hydroperoxide with an acyl chloride and the esterification of the corresponding carboxylic acid.

Route 1: Acylation of tert-Butyl Hydroperoxide with Octanoyl Chloride

This is the most prevalent industrial method for producing tert-butyl peroxy esters. The reaction involves two main steps: the deprotonation of tert-butyl hydroperoxide (TBHP) to form its alkali salt, followed by the reaction of this salt with octanoyl chloride.

Reaction Scheme:

-

Deprotonation of TBHP: (CH₃)₃COOH + MOH → (CH₃)₃COOM + H₂O (where M is an alkali metal such as Na⁺ or K⁺)

-

Acylation: (CH₃)₃COOM + CH₃(CH₂)₆COCl → (CH₃)₃COOCO(CH₂)₆CH₃ + MCl

The overall reaction is typically carried out in a biphasic system, with the alkali salt of TBHP in the aqueous phase and the octanoyl chloride in the organic phase.[1]

Route 2: Esterification of Octanoic Acid with tert-Butyl Hydroperoxide

An alternative synthesis route involves the direct esterification of octanoic acid with tert-butyl hydroperoxide. This method often requires a dehydrating agent to drive the reaction to completion by removing the water formed as a byproduct. A common approach is the use of trifluoroacetic anhydride.[2]

Reaction Scheme:

CH₃(CH₂)₆COOH + (CH₃)₃COOH --[Dehydrating Agent]--> (CH₃)₃COOCO(CH₂)₆CH₃ + H₂O

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of tert-butyl peroxy esters, providing a basis for comparison of the different routes. The data for tert-butyl peroxy-2-ethylhexanoate is presented as a close analog to this compound.

Table 1: Synthesis of tert-Butyl Peroxy-2-ethylhexanoate via Acylation

| Parameter | Value | Reference |

| Purity | 99.3% | [1] |

| Yield (based on 2-ethylhexanoyl chloride) | 98.5% | [1] |

Table 2: Synthesis of tert-Butyl Peroxybenzoate via Acylation

| Parameter | Value | Reference |

| Purity | 99.08% | [3] |

| Yield | 98.3% | [3] |

| Reaction Temperature | 10-15 °C | [3] |

| Reaction Time (Acylation) | 1 hour | [3] |

| Reaction Time (Stirring post-addition) | 1 hour | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Acylation of tert-Butyl Hydroperoxide

This protocol is adapted from the synthesis of tert-butyl peroxybenzoate and can be applied to the synthesis of this compound by substituting benzoyl chloride with octanoyl chloride.[3]

Materials:

-

tert-Butyl hydroperoxide (TBHP)

-

Sodium hydroxide (or other suitable base)

-

Octanoyl chloride

-

Purified water

-

Anhydrous magnesium sulfate

-

Stabilizer

Procedure:

-

Prepare an alkaline solution of tert-butyl hydroperoxide by reacting TBHP with a stoichiometric amount of sodium hydroxide in water. Maintain the temperature below 20 °C.

-

In a separate reaction vessel, maintain the temperature at 10-15 °C and slowly add the octanoyl chloride to the TBHP salt solution over a period of 1 hour with constant stirring.

-

After the addition is complete, continue to stir the mixture for an additional hour while maintaining the temperature.

-

Allow the mixture to stand for 30 minutes to allow for phase separation.

-

Separate the lower aqueous layer.

-

Wash the upper organic phase twice with purified water.

-

Dry the organic phase with anhydrous magnesium sulfate and add a suitable stabilizer.

-

Filter the final product to remove the drying agent.

Protocol 2: Synthesis via Esterification of Octanoic Acid

This protocol is based on the general method for synthesizing tert-butyl peroxycarboxylates using trifluoroacetic anhydride.[2]

Materials:

-

Octanoic acid

-

tert-Butyl hydroperoxide (TBHP)

-

Trifluoroacetic anhydride

-

Pyridine

-

A non-aqueous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve octanoic acid and tert-butyl hydroperoxide in a non-aqueous solvent in a reaction vessel.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride and pyridine to the cooled mixture with continuous stirring.

-

Maintain the reaction temperature at 0-5 °C and continue stirring for several hours until the reaction is complete (monitored by TLC or other suitable analytical method).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution, a dilute base solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Visualized Workflows and Pathways

The following diagrams illustrate the core synthesis routes for this compound.

References

Unraveling the Thermal Decomposition of tert-Butyl Octaneperoxoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of tert-butyl octaneperoxoate. Due to the limited availability of specific data for this compound, this document leverages data from its close structural analog, tert-butyl peroxy-2-ethylhexanoate (TBPEH), to infer its decomposition behavior. This information is critical for the safe handling, storage, and application of this class of organic peroxides, particularly in polymerization initiation and other industrial processes.

Core Decomposition Mechanism

The thermal decomposition of tert-butyl peroxyesters like this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This initial step generates a tert-butoxy radical and an acyloxy radical. The subsequent reactions of these radicals determine the final product distribution.

The primary decomposition pathway can be summarized as follows:

-

Initiation: Homolytic cleavage of the O-O bond upon heating to form a tert-butoxy radical and an octanoyloxy radical.

-

Propagation and Termination: The generated radicals can undergo various subsequent reactions, including:

-

β-scission of the tert-butoxy radical to yield acetone and a methyl radical.

-

Decarboxylation of the octanoyloxy radical to produce carbon dioxide and a heptyl radical.

-

Hydrogen abstraction by the radicals from the solvent or other molecules.

-

Radical combination to form stable products.

-

Quantitative Decomposition Data

The following tables summarize key quantitative data obtained from thermal hazard studies of tert-butyl peroxy-2-ethylhexanoate (TBPEH), which serves as a proxy for this compound. These parameters are crucial for understanding the thermal stability and reactivity of the compound.

Table 1: Thermal Decomposition Parameters for tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)

| Parameter | Value | Analytical Method | Reference |

| Onset Temperature (T₀) | ~103 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Heat of Decomposition (ΔH) | ~924 J/g | Differential Scanning Calorimetry (DSC) | [1] |

| Apparent Activation Energy (Ea) | Varies with conditions | DSC, Accelerating Rate Calorimetry (ARC) | [2][3] |

Table 2: Major Decomposition Products of tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)

| Product | Formula | Formation Pathway |

| tert-Butanol | (CH₃)₃COH | Hydrogen abstraction by tert-butoxy radical |

| Acetone | CH₃COCH₃ | β-scission of tert-butoxy radical |

| Heptane | C₇H₁₆ | Hydrogen abstraction by heptyl radical |

| Carbon Dioxide | CO₂ | Decarboxylation of the acyloxy radical |

Experimental Protocols

The characterization of the thermal decomposition of this compound involves a combination of calorimetric and analytical techniques to determine kinetic parameters and identify decomposition products.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature and heat of decomposition.

-

Methodology: A small sample (typically 1-5 mg) of the peroxide is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured as a function of temperature. Exothermic decomposition is observed as a peak in the heat flow signal.

Accelerating Rate Calorimetry (ARC)

-

Objective: To study the thermal decomposition under adiabatic conditions, simulating a runaway reaction.

-

Methodology: A larger sample of the peroxide is placed in a spherical bomb calorimeter. The instrument heats the sample in a stepwise manner. Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows for the measurement of the temperature and pressure rise as a function of time without heat loss to the surroundings.

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology: A sample is heated in a thermogravimetric analyzer, which measures the mass loss as a function of temperature. The evolved gases are continuously transferred to an FTIR spectrometer, which records their infrared spectra. By comparing the spectra to a library of known compounds, the gaseous decomposition products can be identified in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify volatile and semi-volatile decomposition products.

-

Methodology: The peroxide is decomposed in a sealed vial at a specific temperature for a set time. The headspace or a solvent extract of the decomposed sample is then injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the molecular structure of each product.

Visualizing the Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for studying thermal decomposition.

References

An In-depth Technical Guide on the Free Radical Generation Process of tert-Butyl Octaneperoxoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPO), is a widely utilized organic peroxide that serves as a crucial source of free radicals in various chemical processes. Its primary application lies in the initiation of polymerization reactions for a range of polymers, including polyethylene and polyacrylates.[1][2][3][4] The controlled generation of reactive radical species from the decomposition of TBPO is fundamental to its efficacy as an initiator. This technical guide provides a comprehensive overview of the free radical generation process from this compound, detailing the thermal, photochemical, and catalyzed decomposition pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core processes to support researchers, scientists, and drug development professionals in their understanding and application of this versatile compound. While the predominant use of TBPO is in polymer chemistry, the principles of controlled radical generation are increasingly being explored in the context of drug delivery systems, particularly in the synthesis of polymer-based nanocarriers for therapeutic agents.[5][6][7][8][9][10]

Core Concepts of Free Radical Generation

The fundamental process of free radical generation from this compound involves the homolytic cleavage of the weak oxygen-oxygen (O-O) bond within the peroxide functional group.[11][12] This bond scission can be induced by thermal energy, electromagnetic radiation (photolysis), or through catalytic processes. The initial decomposition yields a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. The subsequent fate of these primary radicals dictates the overall efficiency and product distribution of the radical generation process.

Thermal Decomposition

The thermal decomposition of this compound is the most common method for generating free radicals. When heated, the molecule undergoes homolytic cleavage of the O-O bond.[7][13] This process is highly temperature-dependent, with the rate of decomposition increasing significantly with rising temperature. The decomposition can be a self-accelerating process, which poses a thermal hazard if not properly controlled.[1][14][15]

The decomposition can proceed via two main pathways: a single-bond scission followed by subsequent reactions, or a concerted two-bond scission. For "secondary" and "tertiary" tert-butyl peroxyesters like TBPO, decomposition often occurs via a concerted two-bond scission, leading to the direct formation of a tert-butoxyl radical, carbon dioxide, and a heptyl radical.[16]

Quantitative Data for Thermal Decomposition

The thermal decomposition of this compound has been studied using various techniques, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), to determine its kinetic and safety parameters.[7][13][16][17][18]

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 124.9 kJ/mol | - | [3] |

| Half-life (t½) | 10 hours | 72°C (in benzene) | [4] |

| 1 hour | 91°C | [3] | |

| 0.1 hours | 113°C | [3] | |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | - | [3] |

| Exothermic Onset Temperature (T₀) | ~70-100°C | Varies with heating rate and impurities | [13][16] |

| Heat of Decomposition (ΔH) | ~1300 J/g | - | [19] |

Note: These values can be influenced by factors such as the presence of impurities, the solvent, and the experimental conditions. For instance, the presence of NaOH has been shown to decrease the initial decomposition temperature and activation energy.[16]

Thermal Decomposition Products

The thermal decomposition of this compound yields a variety of products, including:

The relative yields of these products can vary depending on the reaction conditions.

Photochemical Decomposition

The photochemical decomposition of this compound involves the use of ultraviolet (UV) radiation to induce homolytic cleavage of the O-O bond. While specific studies on the photolysis of TBPO are limited, related tert-butyl peresters have been shown to be efficient photochemical sources of radicals.[20] The absorption of UV light provides the necessary energy to break the peroxide bond, generating the same initial radical species as in thermal decomposition. This method offers the advantage of initiating radical generation at lower temperatures, which can be beneficial for temperature-sensitive applications.

Catalyzed Decomposition

The decomposition of organic peroxides can be accelerated by the presence of catalysts, particularly transition metal ions such as copper (Cu) and iron (Fe).[21][22] These metals can participate in redox reactions with the peroxide, facilitating the cleavage of the O-O bond and the formation of free radicals at lower temperatures than thermal decomposition. While specific kinetic data for the catalyzed decomposition of TBPO is not extensively available, studies on related hydroperoxides provide insights into the general mechanism. For example, Cu(II) has been shown to directly reduce tert-butylhydroperoxide to the tert-butoxyl radical.[22]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition kinetics of this compound.

Apparatus: A differential scanning calorimeter (DSC) equipped with high-pressure crucibles.

Procedure: [23][24][25][26][27][28]

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a defined temperature range (e.g., 30 to 250 °C).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (T₀), the peak exothermic temperature, and the heat of decomposition (ΔH). By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the Kissinger equation.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway potential of this compound under adiabatic conditions.

Apparatus: An accelerating rate calorimeter (ARC).

-

Sample Preparation: A known amount of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or stainless steel).

-

Instrument Setup: The bomb is placed in a calorimeter jacket, and the system is evacuated and then backfilled with an inert gas if necessary.

-

Heat-Wait-Search Mode: The sample is heated in a stepwise manner. After each temperature increase, the system waits for thermal equilibrium and then searches for any self-heating of the sample.

-

Adiabatic Tracking: Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode. The jacket temperature is controlled to match the sample temperature, preventing any heat loss to the surroundings.

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the decomposition is complete.

-

Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the time to maximum rate, and the temperature and pressure profiles of the runaway reaction. This information is crucial for assessing the thermal hazards associated with the storage and handling of the peroxide.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

Objective: To detect and identify the short-lived free radicals generated during the decomposition of this compound.

Apparatus: An EPR spectrometer and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO).[29][30][31]

-

Sample Preparation: A solution of this compound and a spin trapping agent in a suitable solvent is prepared.

-

Radical Generation: Free radicals are generated by either heating the sample (thermolysis) or irradiating it with UV light (photolysis) directly in the EPR cavity.

-

Spin Trapping: The short-lived radicals react with the spin trap to form more stable nitroxide spin adducts.

-

EPR Measurement: The EPR spectrum of the spin adducts is recorded.

-

Spectral Analysis: The hyperfine coupling constants of the EPR spectrum are analyzed to identify the structure of the trapped radicals.

Visualizations

Decomposition Pathway of this compound

Caption: Thermal or photochemical decomposition pathway of this compound.

Experimental Workflow for Thermal Hazard Assessment

Caption: Workflow for assessing the thermal hazards of this compound.

Radical Initiated Polymerization for Drug Delivery

Caption: Use of this compound in creating drug delivery systems.

Conclusion

The generation of free radicals from this compound is a well-established process with significant industrial applications, primarily in polymer synthesis. The decomposition can be initiated through thermal, photochemical, or catalytic means, each offering distinct advantages and considerations. A thorough understanding of the decomposition kinetics, product formation, and thermal hazards is essential for the safe and effective utilization of this compound. The experimental protocols outlined in this guide provide a framework for characterizing the free radical generation process. For drug development professionals, the principles of controlled radical polymerization initiated by peroxides like TBPO are relevant for the synthesis of advanced drug delivery systems, such as polymer-based nanoparticles and hydrogels.[5][9] Further research into the application of TBPO in these novel areas holds promise for the development of new therapeutic platforms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 3. yunno.net [yunno.net]

- 4. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs - Google Patents [patents.google.com]

- 10. Organic redox-initiated polymerization process for the fabrication of hydrogels for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pergan.com [pergan.com]

- 13. researchgate.net [researchgate.net]

- 14. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. store.astm.org [store.astm.org]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. researchgate.net [researchgate.net]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. pubs.acs.org [pubs.acs.org]

- 21. azom.com [azom.com]

- 22. EPR spin-trapping evidence for the direct, one-electron reduction of tert-butylhydroperoxide to the tert-butoxyl radical by copper(II): paradigm for a previously overlooked reaction in the initiation of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 24. infinitalab.com [infinitalab.com]

- 25. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]

- 26. scribd.com [scribd.com]

- 27. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 29. mdpi.com [mdpi.com]

- 30. Spin trapping - Wikipedia [en.wikipedia.org]

- 31. mdpi.com [mdpi.com]

- 32. EPR detection of the unstable tert-butylperoxyl radical adduct of the spin trap 5,5-dimethyl-1-pyrroline N-oxide: a combined spin-trapping and continuous-flow investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of tert-Butyl Peroxy-octanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-Butyl peroxy-octanoate (also known as tert-Butyl peroxy-2-ethylhexanoate) in various organic solvents. This information is critical for professionals in research and development who utilize this compound as a polymerization initiator or in other chemical processes where solvent compatibility is paramount.

Core Understanding of Solubility

tert-Butyl peroxy-octanoate is a branched aliphatic perester, appearing as a colorless liquid. Its solubility is a key parameter for its effective use in various applications, influencing reaction kinetics, storage, and safety. This guide consolidates available data on its solubility and provides standardized methodologies for its determination.

Quantitative Solubility Data

While precise quantitative solubility data for tert-Butyl peroxy-octanoate in a wide array of organic solvents is not extensively published in publicly available literature, its general miscibility has been well-established in technical data sheets from manufacturers. The compound is noted for its high solubility in most common organic solvents.

The following table summarizes the available solubility information. It is important to note that for many organic solvents, the substance is considered "miscible," meaning it can be mixed in all proportions without separation.

| Solvent Class | Solvent | Solubility / Miscibility | Temperature (°C) | Source(s) |

| Water | Water | ca. 0.05 g/L (insoluble) | 20 | [1] |

| 46.3 mg/L | 20 | |||

| Alcohols | Most alcohols | Completely miscible | Not specified | [2] |

| Hydrocarbons | Most hydrocarbons | Completely miscible | Not specified | [2] |

| Odorless Mineral Spirits | Soluble (commercial solutions available) | Not specified | ||

| Isododecane | Soluble (commercial solutions available) | Not specified | ||

| Chlorinated Hydrocarbons | Most chlorinated hydrocarbons | Completely miscible | Not specified | [2] |

| Esters | Most esters | Completely miscible | Not specified | [2] |

| Ethers | Most ethers | Completely miscible | Not specified | [2] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following protocols are adapted from established international guidelines for determining the solubility of chemical substances. While these guidelines were originally developed for aqueous solubility, the principles are readily applicable to organic solvents with appropriate modifications.

Protocol 1: Flask Method (for high solubility/miscibility)

This method is suitable for determining the miscibility or high solubility of tert-Butyl peroxy-octanoate in an organic solvent.

1. Materials:

-

tert-Butyl peroxy-octanoate (of known purity)

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

2. Procedure: a. Equilibrate the constant temperature bath to the desired experimental temperature (e.g., 25 °C). b. Add a known volume of the organic solvent to an Erlenmeyer flask. c. While stirring, incrementally add a known mass of tert-Butyl peroxy-octanoate to the flask. d. After each addition, visually inspect the solution for any signs of undissolved material or phase separation. e. To confirm miscibility, continue adding the solute up to a high concentration (e.g., 50% w/w or higher) while maintaining a single phase. f. For determining a saturation point (if not fully miscible), continue adding the solute until a slight excess of undissolved material persists. g. Stopper the flask and continue to stir the mixture in the constant temperature bath for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring). h. After equilibrium is reached, stop stirring and allow the undissolved material to settle. i. Carefully extract an aliquot of the clear supernatant for analysis. j. Quantify the concentration of tert-Butyl peroxy-octanoate in the aliquot using a calibrated analytical method (e.g., GC). k. Repeat the quantification at different time intervals (e.g., 24, 48, and 72 hours) to ensure that a stable equilibrium concentration has been achieved.

Protocol 2: Column Elution Method (for low to moderate solubility)

This method is more suitable for determining lower solubility limits where the flask method may be less precise.

1. Materials:

-

tert-Butyl peroxy-octanoate (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass column with a temperature jacket

-

Inert support material (e.g., glass wool, glass beads)

-

Peristaltic pump

-

Constant temperature bath

-

Fraction collector

-

Analytical instrument for quantification (e.g., GC)

2. Procedure: a. Coat the inert support material with an excess of tert-Butyl peroxy-octanoate. This can be achieved by dissolving the peroxide in a volatile solvent, mixing with the support material, and then carefully evaporating the solvent. b. Pack the coated support material into the glass column. c. Connect the column to the constant temperature bath and allow it to equilibrate to the desired temperature. d. Pump the selected organic solvent through the column at a low, constant flow rate. e. Collect fractions of the eluate using a fraction collector. f. Analyze the concentration of tert-Butyl peroxy-octanoate in each fraction. g. The solubility is determined from the plateau of the concentration curve, where the concentration of the eluate becomes constant.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of tert-Butyl peroxy-octanoate in an organic solvent using the flask method.

Caption: Workflow for Solubility Determination (Flask Method).

This guide provides a foundational understanding of the solubility of tert-Butyl peroxy-octanoate in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.

References

An In-depth Technical Guide to the Safety Data Sheet for tert-Butyl peroxy-2-ethylhexanoate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a summary and interpretation of publicly available safety data. Always refer to the original Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Section 1: Chemical Identification

| Identifier | Value |

| Molecular Weight | 216.32 g/mol [3] |

| UN Number | 3113[5][6] |

Section 2: Hazard Identification

This substance is classified as a hazardous chemical. The primary hazards are associated with its thermal instability and potential for allergic reactions.[1]

GHS Classification:

| Hazard Class | Category |

| Organic Peroxides | Type C[1][4] |

| Skin Sensitization | Category 1[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A[4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1[1][2][4] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1[1][4] |

| Reproductive Toxicity | Category 1B[2] |

Hazard Statements:

-

H319: Causes serious eye irritation.[4]

-

H360F: May damage fertility.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[1][2][4]

Precautionary Statements: A comprehensive list of precautionary statements can be found on the manufacturer's SDS. Key precautions include keeping the substance away from heat and ignition sources, wearing protective equipment, and avoiding release to the environment.[2][4]

Section 3: Composition/Information on Ingredients

This section typically refers to the pure substance or its concentration in a mixture. For tert-Butyl peroxy-2-ethylhexanoate, it is often supplied at a purity of 97% or higher.[4]

Section 4: First-Aid Measures

Immediate medical attention is often required.[4]

| Exposure Route | First-Aid Measures |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[4] |

| Inhalation | If breathing is irregular or stopped, immediately seek medical assistance and start first aid actions. Provide fresh air.[2] |

| Ingestion | In case of unconsciousness, place the person in the recovery position. Never give anything by mouth. Seek medical advice.[2] |

Section 5: Fire-Fighting Measures

This substance is a fire hazard due to its thermal instability.[1]

-

Extinguishing Media: Use water spray, foam, or dry chemical extinguishers.[5] For small fires, foam or dry powder is recommended. For large fires, flood the area with water from a distance.[3][5]

-

Specific Hazards: Containers may explode when heated.[4] The substance may decompose explosively when heated or involved in a fire.[4] It is sensitive to temperature rises and contamination.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Section 6: Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[4] Use personal protective equipment and avoid breathing vapors.[4]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[2]

-

Containment and Cleanup: Collect spillage.[4] Do not touch or walk through spilled material.[3]

Section 7: Handling and Storage

Handling:

-

Handle in a well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

-

Take precautionary measures against static discharges.[1][4]

-

Avoid contact with skin and eyes.[4]

-

Wear suitable protective equipment.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, and transition metal salts.[1]

-

The recommended storage temperature is below 20°C.[5]

References

- 1. arkema.com [arkema.com]

- 2. chemos.de [chemos.de]

- 3. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polymerization-chem.com.ar [polymerization-chem.com.ar]

- 5. yunno.net [yunno.net]

- 6. echemi.com [echemi.com]

- 7. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]

The Dawn of Controlled Polymerization: A Technical History of Peroxoesters

For Researchers, Scientists, and Drug Development Professionals

The advent of synthetic polymers in the early 20th century marked a revolutionary step in materials science. However, the ability to control and tailor the polymerization process remained a significant challenge. The discovery and development of peroxoesters as radical initiators provided a crucial tool for polymer chemists, enabling a new era of precision and efficiency in polymer synthesis. This in-depth technical guide explores the historical development of peroxoesters, from their early synthesis and characterization to their widespread adoption in polymer science.

Early Pioneers and the "Peroxide Effect"

The story of peroxoesters in polymer science is intrinsically linked to the broader understanding of peroxide chemistry. In 1933, Morris S. Kharasch and Frank R. Mayo's work on the "peroxide effect" laid the groundwork for understanding how peroxides could influence chemical reactions through free radical mechanisms.[1][2][3] This seminal discovery opened the door for investigating various organic peroxides as potential initiators for polymerization.

The 1940s witnessed the pioneering synthesis of the first well-characterized peroxoesters. In 1946, Nicholas A. Milas and Douglas M. Surgenor of the Massachusetts Institute of Technology reported the synthesis of several tert-butyl peroxoesters.[1][4] Their work provided the first systematic investigation into the preparation and properties of this new class of compounds.

The Rise of Peroxoesters as Efficient Initiators

Following these initial discoveries, the 1950s saw a surge in research into the application of peroxoesters as polymerization initiators. Scientists recognized their unique advantages over other initiators of the time, such as diacyl peroxides. Peroxoesters offered a range of decomposition temperatures, allowing for greater control over the initiation rate and, consequently, the final properties of the polymer. The first polymers synthesized using peroxy compounds as initiators were produced between 1910 and 1930.[2]

The development of redox initiation systems in the 1940s, discovered independently by researchers at IG Farben in Germany and ICI in Great Britain, further expanded the utility of peroxides, including peroxoesters.[2] These systems allowed for polymerization at lower temperatures, which was crucial for certain monomers and for creating polymers with specific microstructures.

Quantitative Analysis of Peroxoester Performance

A key aspect of the historical development of peroxoesters was the increasing sophistication in quantifying their performance as initiators. The efficiency of a radical initiator is largely determined by its rate of decomposition, which is typically characterized by its half-life at a given temperature and its activation energy. Early researchers meticulously studied these parameters to understand how different chemical structures within the peroxoester molecule influenced its reactivity. This quantitative understanding was instrumental in selecting the appropriate initiator for a specific polymerization process.

| Peroxoester | Decomposition Temperature (°C) for 10-hour Half-life | Activation Energy (kcal/mol) | Year of Data | Reference |

| tert-Butyl Peroxybenzoate | 104 | 34.5 | 1955 | Journal of the American Chemical Society, 1955 |

| tert-Butyl Peroxyacetate | 102 | 37.0 | 1957 | Journal of Polymer Science, 1957 |

| tert-Butyl Peroxypivalate | 55 | 28.0 | 1965 | Modern Plastics, 1965 |

| Di-tert-butyl Peroxide | 126 | 37.8 | 1951 | Journal of the American Chemical Society, 1951 |

Caption: Comparison of decomposition characteristics of various peroxoesters.

Detailed Experimental Protocols from the Mid-20th Century

To provide a practical understanding of the early work with peroxoesters, the following are detailed methodologies for key experiments from that era.

Synthesis of tert-Butyl Peroxybenzoate (based on Milas and Surgenor, 1946)

Objective: To synthesize tert-butyl peroxybenzoate from benzoyl chloride and tert-butyl hydroperoxide.

Materials:

-

Benzoyl chloride

-

tert-Butyl hydroperoxide

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of tert-butyl hydroperoxide in anhydrous diethyl ether was prepared and cooled in an ice-salt bath to 0°C.

-

An equimolar amount of anhydrous pyridine was added dropwise to the cooled hydroperoxide solution with constant stirring.

-

Benzoyl chloride was then added dropwise to the mixture, ensuring the temperature did not exceed 5°C.

-

After the addition was complete, the reaction mixture was stirred for an additional 2 hours at 0°C.

-

The mixture was then washed successively with cold dilute hydrochloric acid, a cold solution of sodium bicarbonate, and finally with cold water.

-

The ethereal layer was dried over anhydrous sodium sulfate.

-

The diethyl ether was removed by distillation under reduced pressure to yield crude tert-butyl peroxybenzoate.

-

The product was further purified by vacuum distillation.

Polymerization of Styrene Initiated by tert-Butyl Peroxybenzoate (based on studies from the 1950s)

Objective: To polymerize styrene monomer using tert-butyl peroxybenzoate as a thermal initiator.

Materials:

-

Styrene monomer (freshly distilled to remove inhibitors)

-

tert-Butyl peroxybenzoate

-

Polymerization tube (e.g., thick-walled glass ampoule)

-

Nitrogen gas

-

Constant temperature oil bath

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

A known amount of freshly distilled styrene monomer was placed in a polymerization tube.

-

A calculated amount of tert-butyl peroxybenzoate (typically 0.1-1.0 mol% based on the monomer) was added to the styrene.

-

The mixture was degassed by several freeze-pump-thaw cycles under a nitrogen atmosphere to remove dissolved oxygen, which can inhibit polymerization.

-

The polymerization tube was sealed under vacuum.

-

The sealed tube was then immersed in a constant temperature oil bath set to the desired polymerization temperature (e.g., 100-120°C).

-

The polymerization was allowed to proceed for a specified time.

-

After the desired time, the tube was removed from the bath and cooled rapidly to quench the reaction.

-

The viscous polymer solution was then poured into a large excess of methanol with vigorous stirring to precipitate the polystyrene.

-

The precipitated polymer was collected by filtration, washed with fresh methanol, and dried in a vacuum oven to a constant weight.

Visualizing the Developmental Pathways

The historical development of peroxoesters in polymer science can be visualized as a series of interconnected advancements, from fundamental discoveries to practical applications.

Caption: Historical progression of peroxoester development in polymer science.

The following diagram illustrates the typical workflow for evaluating a new peroxoester as a polymerization initiator, a process that became standardized during the mid-20th century.

Caption: Workflow for evaluating a novel peroxoester initiator.

Conclusion

The historical development of peroxoesters in polymer science is a testament to the power of fundamental chemical research in driving technological innovation. From the early recognition of the "peroxide effect" to the synthesis and characterization of the first peroxoesters, and finally to their widespread use as versatile polymerization initiators, this class of compounds has played a pivotal role in shaping the modern polymer industry. The ability to control polymerization with increasing precision, enabled by a deep understanding of peroxoester chemistry, continues to be a cornerstone of advanced materials development, with implications for fields ranging from industrial manufacturing to drug delivery and biomedical engineering.

References

Spectroscopic Analysis of tert-Butyl octaneperoxoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-Butyl octaneperoxoate, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the expected spectral data, outlines experimental protocols for obtaining this data, and presents a logical workflow for the analysis process. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of organic peroxides.

Introduction to this compound

This compound is an organic peroxide, specifically a peroxy ester. Its molecular structure consists of a tert-butyl group attached to a peroxy linkage, which is in turn bonded to an octanoyl group. The unique -O-O- bond is the defining feature of peroxides and is central to their reactivity and spectroscopic characterization. Accurate spectroscopic analysis is crucial for confirming the structure, assessing purity, and understanding the chemical properties of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2960-2850 | C-H stretching (alkyl) | Strong |

| 1780-1760 | C=O stretching (peroxy ester) | Strong |

| 1470-1450 | C-H bending (CH₂) | Medium |

| 1390-1365 | C-H bending (tert-butyl) | Medium |

| 1190-1100 | C-O stretching | Strong |

| 880-840 | O-O stretching (peroxide) | Weak-Medium |

Note: The peroxide O-O stretching band is often weak and can be difficult to identify due to its presence in a region with other absorptions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons of the tert-butyl group and the octanoyl chain.

Expected ¹H NMR Chemical Shift Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | -(CH₃)₃ |

| ~2.3 | Triplet | 2H | -C(O)CH₂- |

| ~1.6 | Multiplet | 2H | -C(O)CH₂CH₂- |

| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |

| ~0.9 | Triplet | 3H | -CH₃ |

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The signal for the carbon atom in the α-position relative to the peroxide group is typically shifted downfield.[2]

Expected ¹³C NMR Chemical Shift Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (peroxy ester) |

| ~82 | -C(CH₃)₃ |

| ~34 | -C(O)CH₂- |

| ~29-31 | -(CH₂)₅- |

| ~26 | -C(CH₃)₃ |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₃ |

Experimental Protocols

The following are generalized protocols for obtaining IR and NMR spectra of this compound.

4.1. Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained from a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Perform a background scan with the empty salt plates in the sample holder.

-

-

Data Acquisition:

-

Place the sample in the spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans for adequate signal-to-noise, and a suitable relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent or TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general structure of this compound for interpretative purposes.

Figure 1. A flowchart illustrating the key stages of spectroscopic analysis.

Figure 2. A diagram correlating molecular fragments with their expected spectroscopic signals.

References

understanding the peroxy O-O bond cleavage in tert-Butyl octaneperoxoate

An In-Depth Technical Guide to the Peroxy O-O Bond Cleavage in tert-Butyl octaneperoxoate

Introduction

This compound, a member of the organic peroxide family, is significant in industrial applications, primarily as a radical initiator for polymerization processes. Its utility is fundamentally linked to the thermal lability of the peroxide (O-O) bond. Understanding the mechanism, kinetics, and energetic landscape of the O-O bond cleavage is paramount for optimizing its use, ensuring process safety, and for its potential application in specialized chemical synthesis. This guide provides a detailed examination of the core principles governing the decomposition of this compound, drawing on data from closely related aliphatic tert-butyl peroxyesters to elucidate its behavior.

Mechanism of Peroxy O-O Bond Cleavage

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen single bond. This primary step dictates the subsequent reaction pathways and the generation of reactive radical species. The decomposition can proceed via two principal mechanisms: a concerted two-bond scission or a stepwise single-bond scission followed by decarboxylation.

The structure of the alkyl group (R) in the RC(O)OOTB molecule significantly influences the decomposition kinetics.[1] For this compound, the R group is a heptyl chain, meaning the carbon atom alpha to the carbonyl group is primary. Aliphatic peroxyesters with this structure are typically associated with higher activation energies for decomposition.[1]

The primary cleavage event results in the formation of a tert-butoxyl radical and an octanoyloxyl radical. The octanoyloxyl radical is highly unstable and rapidly undergoes decarboxylation to yield a heptyl radical and carbon dioxide.

Kinetics and Energetics of Decomposition

The rate of decomposition of aliphatic tert-butyl peroxyesters is highly dependent on temperature and the structure of the alkyl group. Quantitative data, while not available specifically for this compound, can be inferred from studies on analogous compounds.

Activation Energies

The activation energy (Ea) for the thermal decomposition is a critical parameter for assessing thermal stability. Studies on a range of aliphatic tert-butyl peroxyesters have shown a clear trend related to the substitution on the carbon atom alpha to the carbonyl group.[1]

| Peroxyester Class (R in RC(O)OOTB) | Nature of α-Carbon | Typical Activation Energy (Ea) |

| "Primary" (e.g., this compound) | Primary | ~145 kJ mol⁻¹ |

| "Secondary" | Secondary | ~130 kJ mol⁻¹ |

| "Tertiary" | Tertiary | ~120 kJ mol⁻¹ |

| Table 1: Activation Energies for Thermal Decomposition of Aliphatic tert-Butyl Peroxyesters.[1] |

Bond Dissociation Energy (BDE)

| Peroxide Compound | O-O BDE (kcal/mol) | O-O BDE (kJ/mol) | Method |

| Di-tert-butyl peroxide | 42.35 | 177.2 | CBS-APNO (Computational)[2] |

| Di-tert-butyl peroxide | 42.9 | 179.6 ± 4.5 | Photoacoustic Calorimetry[3] |

| Diacetyl peroxide | 32.87 | 137.5 | CBS-APNO (Computational)[2] |

| Methyl peroxyacetate | ~38 | ~159 | G2(MP2) (Computational)[4] |

| Table 2: O-O Bond Dissociation Energies for Representative Organic Peroxides. |

Experimental Protocols for Studying Peroxide Decomposition

A multi-faceted experimental approach is required to fully characterize the decomposition of this compound. This involves calorimetric, spectroscopic, and computational techniques.

Calorimetric Analysis

Objective: To determine thermal stability, onset decomposition temperature (T₀), heat of decomposition (ΔHd), and kinetic parameters under dynamic and adiabatic conditions.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum or stainless steel crucible.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 2, 4, 6, and 8 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).

-

Data Acquisition: The heat flow to or from the sample relative to an empty reference crucible is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition peak, the peak maximum temperature (Tp), and the integrated area of the peak, which corresponds to the heat of decomposition (ΔHd).[5] Kinetic parameters like activation energy can be calculated using methods such as the Kissinger or Friedman isoconversional methods.[6][7]

Methodology: Accelerating Rate Calorimetry (ARC)

-

Sample Preparation: A larger sample is placed in a robust, spherical sample bomb.

-

Instrument Setup: The calorimeter operates in a "heat-wait-search" mode. The sample is heated in small increments, followed by a waiting period to detect any self-heating.

-

Adiabatic Tracking: Once an exothermic reaction is detected (rate > 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained equal to the sample temperature, preventing heat loss.

-

Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine critical safety parameters such as the Self-Accelerating Decomposition Temperature (SADT) and the Time to Maximum Rate (TMR).[6][8]

Spectroscopic Analysis

Objective: To identify and quantify reactants, products, and transient radical intermediates.

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Experimental Setup: The decomposition is carried out in a suitable solvent (e.g., n-heptane) within a high-pressure, high-temperature optical cell transparent to IR radiation.[1]

-

Data Acquisition: FT-IR spectra are recorded in situ as the reaction progresses.

-

Data Analysis: The disappearance of the characteristic peroxide O-O stretching and carbonyl C=O bands is monitored to determine the decomposition rate. The appearance of new bands corresponding to products like esters, alcohols, and ketones provides insight into the reaction mechanism.[6]

Methodology: Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Sample Preparation: The decomposition is initiated in the presence of a spin-trapping agent (e.g., 2,2,6,6-tetramethylpiperidinooxy, TEMPO).[6]

-

Radical Trapping: The short-lived primary radicals (tert-butoxyl and heptyl) react with the spin trap to form more stable, persistent radical adducts.

-

EPR Measurement: The sample is placed in the EPR spectrometer, and the spectrum of the radical adducts is recorded.

-

Data Analysis: The hyperfine splitting patterns in the EPR spectrum are analyzed to identify the structure of the trapped radicals, confirming the proposed cleavage mechanism.

Conclusion

The thermal cleavage of the O-O bond in this compound is a fundamental process that underpins its industrial utility. The decomposition is characterized by the homolytic scission of the peroxide bond to generate tert-butoxyl and octanoyloxyl radicals, with the latter rapidly decarboxylating. As a "primary" peroxyester, it exhibits a relatively high activation energy of around 145 kJ mol⁻¹, indicating greater thermal stability compared to its secondary and tertiary counterparts. A comprehensive understanding, derived from calorimetric and spectroscopic experimental protocols, is essential for the safe handling, storage, and application of this energetic material in research and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. gfm.cii.fc.ul.pt [gfm.cii.fc.ul.pt]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl Peroxy-2-ethylhexanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at tert-Butyl peroxy-2-ethylhexanoate, a widely used organic peroxide. Below, you will find its various synonyms and alternative names, detailed quantitative data, experimental protocols, and visualizations of its chemical behavior.

Synonyms and Alternative Names

tert-Butyl peroxy-2-ethylhexanoate is known by a variety of names in research and industry. Its primary synonym is tert-Butyl octaneperoxoate . Other common names and trade names include:

The substance is registered under the CAS number 3006-82-4 .[4][8][9][10][11][12][13]

Quantitative Data

A summary of the key physical, chemical, and safety properties of tert-Butyl peroxy-2-ethylhexanoate is presented in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₃ | [4][9][10][11] |

| Molecular Weight | 216.32 g/mol | [4][9][10] |

| Appearance | Colorless to pale yellow liquid | [9][14][15] |

| Density | 0.89 - 0.9 g/cm³ at 20°C | [9][13][14] |

| Melting Point | -30°C | [9][14] |

| Boiling Point | 248.9°C at 760 mmHg | [9][14] |

| Flash Point | 71.8 - 85°C | [9][14] |

| Refractive Index | 1.429 | [9][14] |

| Active Oxygen Content | ~7.40% | [8][12][13] |

Safety and Reactivity Data

| Parameter | Value | Source(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [6][8][13] |

| Control Temperature (Tc) | 20°C | [8] |

| Maximum Storage Temperature (Tsmax) | -30/20°C | [8] |

| UN Number | 3113 | [4][8] |

| Hazard Class | 5.2 (Organic Peroxide Type C) | [2][8] |

| Reactivity Profile | Explodes with great violence when rapidly heated; shock sensitive and detonable in pure form. | [4][14] |

| Incompatible Materials | Strong acids and bases, strong oxidizing and reducing agents, transition metal salts, rust, ash, dust. | [1][2] |

Half-Life Data

| Temperature | Half-Life | Source(s) |

| 72°C | 10 hours | [8][10][13] |

| 91°C | 1 hour | [8][13] |

| 113°C | 0.1 hours | [8][13] |

Experimental Protocols

Synthesis of tert-Butyl peroxy-2-ethylhexanoate

Objective: To synthesize tert-Butyl peroxy-2-ethylhexanoate from tert-butyl hydroperoxide and 2-ethylhexanoyl chloride.[16][17]

Materials:

-

tert-Butyl hydroperoxide (TBHP)

-

2-Ethylhexanoyl chloride (EHCl)

-

A base (e.g., sodium hydroxide - NaOH or potassium hydroxide - KOH)

-

Aqueous solvent

-

Organic solvent

Procedure:

-

Deprotonation of TBHP: In a reaction vessel, dissolve the base in the aqueous phase. Add tert-butyl hydroperoxide to this solution. This is a slightly exothermic reaction where the base deprotonates the TBHP to form an alkali salt of TBHP (e.g., sodium tert-butyl peroxide).[10][16] A slight excess of the base is typically used to ensure a high pH and drive the equilibrium towards the deprotonated form.[10][16]

-

Reaction with EHCl: The reaction is biphasic. The alkali salt of TBHP in the aqueous phase reacts with 2-ethylhexanoyl chloride, which is present in the organic phase, to form tert-Butyl peroxy-2-ethylhexanoate and a chloride salt.[10][16]

-

Work-up: After the reaction is complete, the organic phase containing the product is separated from the aqueous phase. The organic phase is then washed, dried, and the solvent is removed under reduced pressure to yield the final product.

Use as a Polymerization Initiator (General Protocol)

Objective: To initiate the polymerization of a monomer (e.g., styrene, ethylene, acrylates) using tert-Butyl peroxy-2-ethylhexanoate as a radical initiator.[10][11][18]

Materials:

-

Monomer (e.g., styrene)

-

tert-Butyl peroxy-2-ethylhexanoate (as initiator)

-

Solvent (if applicable, e.g., for solution polymerization)

-

Reaction vessel with temperature control and inert atmosphere capabilities

Procedure:

-

Reaction Setup: The reaction vessel is charged with the monomer and solvent (if any). The system is then purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

-

Initiator Addition: The required amount of tert-Butyl peroxy-2-ethylhexanoate is added to the reaction mixture. The amount will depend on the desired polymer molecular weight and reaction rate.

-

Polymerization: The reaction mixture is heated to a temperature at which the initiator decomposes at a suitable rate (typically in the range of 80-150°C).[6][8] The temperature is maintained for the desired reaction time.

-

Termination and Isolation: Once the desired conversion is achieved, the reaction is terminated, often by cooling. The polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying.

Safe Handling and Disposal of Organic Peroxides

Handling:

-

Always handle organic peroxides in a well-ventilated area.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][19][20][21]

-

Keep organic peroxides away from heat, sparks, open flames, and direct sunlight.[1][19]

-

Store in the original, tightly closed containers in a cool, designated area, observing the recommended control and storage temperatures.[1][19][20]

-

Avoid contact with incompatible materials such as acids, bases, reducing agents, and metals.[1][20]

-

Do not return unused material to the original container to prevent contamination.[1]

-

In case of a spill, absorb the material with an inert substance (like vermiculite), wet it with water, and collect it using non-sparking tools for proper disposal.[1]

Disposal:

-

Waste organic peroxides must be disposed of as hazardous waste according to local regulations.[1]

-

A common disposal method is to dilute the peroxide with an inert organic solvent to a low active oxygen content (<1%) and then incinerate it as chemical waste.[1]

-

Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.

Visualizations

Decomposition Pathway of tert-Butyl peroxy-2-ethylhexanoate

The thermal decomposition of tert-Butyl peroxy-2-ethylhexanoate proceeds through the formation of free radicals. The major decomposition products include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[8]

General Experimental Workflow for Polymerization

The following diagram illustrates a typical workflow for a laboratory-scale polymerization reaction using tert-Butyl peroxy-2-ethylhexanoate as an initiator.

References

- 1. eopsg.org [eopsg.org]

- 2. arkema.com [arkema.com]

- 3. chemos.de [chemos.de]

- 4. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nouryon.com [nouryon.com]

- 6. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]

- 7. purolite.com [purolite.com]

- 8. yunno.net [yunno.net]

- 9. Page loading... [wap.guidechem.com]

- 10. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]

- 11. specialchem.com [specialchem.com]

- 12. nouryon.com [nouryon.com]

- 13. yunno.net [yunno.net]

- 14. echemi.com [echemi.com]

- 15. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 16. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]

- 17. Tert-Butyl Peroxy-2-ethylhexanoate (CAS 686-31-7): A Co... [perodox.com]

- 18. pergan.com [pergan.com]

- 19. Organic Peroxides in the Workplace - HSI [hsi.com]

- 20. hmroyal.com [hmroyal.com]

- 21. ehs.yale.edu [ehs.yale.edu]

theoretical vs. experimental properties of tert-Butyl octaneperoxoate

An In-depth Technical Guide to the Theoretical and Experimental Properties of tert-Butyl Peroxy-2-ethylhexanoate

Introduction